molecular formula C8H5Cl2FO2 B1399800 4-Chloro-2-fluoro-3-methoxybenzoyl chloride CAS No. 1323966-24-0

4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Cat. No.: B1399800
CAS No.: 1323966-24-0
M. Wt: 223.02 g/mol
InChI Key: FPFZZDWTMMQEHB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride typically involves the chlorination of 4-Chloro-2-fluoro-3-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction proceeds as follows:

4-Chloro-2-fluoro-3-methoxybenzoic acid+SOCl24-Chloro-2-fluoro-3-methoxybenzoyl chloride+SO2+HCl\text{4-Chloro-2-fluoro-3-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Chloro-2-fluoro-3-methoxybenzoic acid+SOCl2​→4-Chloro-2-fluoro-3-methoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar chlorination methods. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Chloro-2-fluoro-3-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. It helps in studying the structure and function of these biomolecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and resins .

Comparison with Similar Compounds

  • 4-Chlorobenzoyl chloride
  • 2-Fluorobenzoyl chloride
  • 3-Methoxybenzoyl chloride

Comparison: 4-Chloro-2-fluoro-3-methoxybenzoyl chloride is unique due to the presence of three different substituents (chloro, fluoro, and methoxy) on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to its similar compounds . For instance, the presence of the fluoro group increases the compound’s electrophilicity, making it more reactive towards nucleophiles .

Properties

IUPAC Name

4-chloro-2-fluoro-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZZDWTMMQEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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